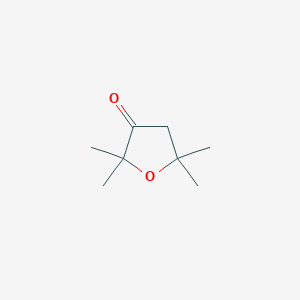

2,2,5,5-Tetramethyldihydrofuran-3(2H)-on

Übersicht

Beschreibung

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is a chemical compound with significant interest in organic chemistry due to its structural and functional properties. It is related to tetrahydrofuran derivatives, a class of compounds ubiquitous in natural products and synthetic chemistry.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives like 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one often involves complex organic reactions. Advances in the total synthesis of natural products based on a tetrahydrofuran core structure have been achieved through catalysis and cascade chemistry, showcasing the nuanced interplay between new methods and planned strategies (Fernandes, Pathare, & Gorve, 2020).

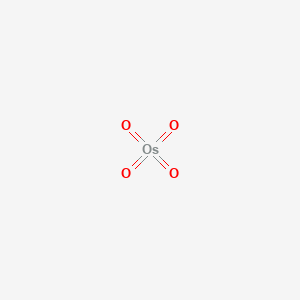

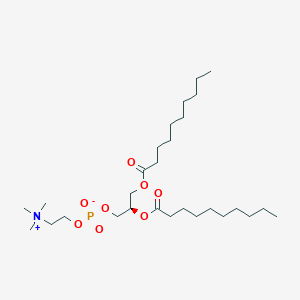

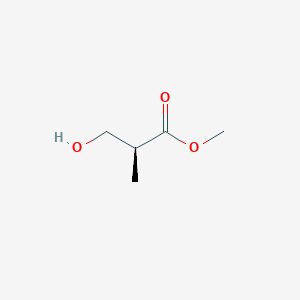

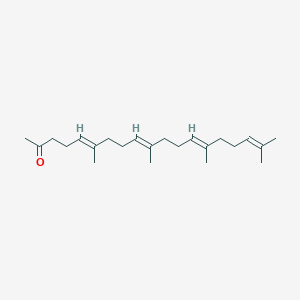

Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is characterized by the tetrahydrofuran ring, a five-membered oxygen-containing heterocycle. The substitution pattern and the presence of functional groups influence its reactivity and physical properties.

Chemical Reactions and Properties

Tetrahydrofuran derivatives participate in various chemical reactions. For instance, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its metal complexes demonstrates the versatility of furan derivatives in forming complex structures (Wang et al., 2005).

Physical Properties Analysis

The physical properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, such as boiling point, stability, and solubility, are influenced by its molecular structure. Tetrahydrofuran derivatives are generally characterized by moderate boiling points and stability compared to other cyclic-based solvents (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, are key in its application in synthesis and industry. The non-peroxide forming nature of some tetrahydrofuran derivatives, like 2,2,5,5-tetramethyltetrahydrofuran, is noteworthy for its application as a solvent in organic reactions (Byrne et al., 2017).

Wissenschaftliche Forschungsanwendungen

Nicht-peroxidbildendes Etherlösungsmittel

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) ist ein von Natur aus nicht-peroxidbildendes Etherlösungsmittel . Im Gegensatz zu herkömmlichen Ethern eliminiert das Fehlen eines Protons an der Alpha-Position zum Sauerstoff des Ethers das Potenzial zur Bildung gefährlicher Peroxide .

Ersatz für gefährliche Kohlenwasserstofflösungsmittel

Diese Verbindung ist ein unpolares, nicht-peroxidbildendes Ether-Ersatz für gefährliche Kohlenwasserstofflösungsmittel . Seine ungewöhnliche Struktur führt zu einer geringeren Basizität im Vergleich zu vielen herkömmlichen Ethern, da der Ether-Sauerstoff durch vier sperrige Methylgruppen an der Alpha-Position verdeckt wird .

Löslichkeitseigenschaften

TMTHF wurde aus leicht verfügbaren und potenziell erneuerbaren Ausgangsstoffen synthetisiert, und seine Löslichkeitseigenschaften wurden getestet . Dieses Molekül zeigt ähnliche Lösemitteleigenschaften wie gängige Kohlenwasserstofflösungsmittel, insbesondere Toluol .

Anwendung in der Fischer-Veresterung

Seine Lösemitteleigenschaften wurden durch die Prüfung seiner Leistung in der Fischer-Veresterung bewiesen . Dies zeigt sein Potenzial für den Einsatz in organischen Syntheseprozessen.

Anwendung in Amidierungsreaktionen

Die Lösemitteleigenschaften von TMTHF wurden auch in Amidierungsreaktionen getestet . Dies deutet auf seine potenzielle Verwendung bei der Synthese von Amiden hin, die Schlüsselkomponenten in einer breiten Palette von chemischen Produkten sind.

Anwendung in Grignard-Reaktionen

Die Lösemitteleigenschaften von TMTHF wurden in Grignard-Reaktionen getestet . Grignard-Reaktionen sind eine Schlüsselmethode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie.

Herstellung von hochmolekularen radikalisch initiierten Polymeren

Die Unterschiede von TMTHF zu herkömmlichen Ethern werden durch seine Fähigkeit, hochmolekulare radikalisch initiierte Polymere zur Verwendung als druckempfindliche Klebstoffe zu erzeugen, weiter belegt

Wirkmechanismus

Target of Action

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, also known as 2,2,5,5-Tetramethyltetrahydrofuran-3-One, is primarily used as a solvent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, where it facilitates the interaction between them.

Mode of Action

This compound acts as a non-polar, non-peroxide forming ether . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . This unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .

Biochemical Pathways

The compound’s primary role is in facilitating chemical reactions, such as Fischer esterification, amidation, and Grignard reactions . It can also produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .

Pharmacokinetics

Its solvation properties have been tested and found to be similar to common hydrocarbon solvents, particularly toluene .

Result of Action

The primary result of the action of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is the facilitation of chemical reactions. It provides a medium in which reactants can interact more readily, and it can contribute to the formation of products such as high molecular weight radical-initiated polymers .

Safety and Hazards

Zukünftige Richtungen

The future directions for 2,2,5,5-Tetramethyltetrahydrofuran could involve further exploration of its potential as a safer alternative to traditional ethers in various chemical reactions . Its ability to be synthesized from readily available and potentially renewable feedstocks also makes it an attractive option for sustainable chemistry .

Eigenschaften

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLEGUPVIFSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202976 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5455-94-7 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5455-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the reactivity of 2,2,5,5-Tetramethyltetrahydrofuran-3-One?

A1: 2,2,5,5-Tetramethyltetrahydrofuran-3-One exhibits intriguing reactivity with selenium dioxide. In an ethanolic solution, this reaction yields two main products: 2,2,5,5-tetramethyltetrahydro-3,4-furandione and a novel heterocyclic compound. This new compound features a previously unreported six-membered ring containing selenium and oxygen atoms []. This finding highlights the potential of 2,2,5,5-Tetramethyltetrahydrofuran-3-One as a precursor for synthesizing unique heterocyclic structures.

Q2: What synthetic routes can be used to produce 2,2,5,5-Tetramethyltetrahydrofuran-3-One?

A2: 2,2,5,5-Tetramethyltetrahydrofuran-3-One can be synthesized through different pathways:

- Hydration of alkynes: One method involves the hydration of 2,5-dimethylhexyn-2,5-diol using aqueous mercuric sulfate, resulting in the formation of the desired compound [].

- Olefination and Hydrogenation: An alternative approach utilizes 2,2,5,5-tetramethyltetrahydrofuran-3-one as a starting material. This compound undergoes an olefination reaction with diethyl ethoxycarbonylmethylphosphonate, yielding a mixture of α,β-unsaturated and β,γ-unsaturated esters. Subsequent catalytic hydrogenation and hydrolysis of this mixture lead to the formation of 2,2,5,5-tetramethyltetrahydrofuryl-3-acetic acid. This acid serves as a key intermediate in the synthesis of other compounds, including trans-chrysanthemic acid and Pyrocin [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.